molecular formula C12H12N4O5 B10943738 N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10943738
M. Wt: 292.25 g/mol
InChI Key: ASMJGRFQONNYOS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group at the 4-position and a carboxamide group at the 3-position of the pyrazole ring, along with a 2,5-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles for substitution reactions include halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₂R).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazole ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar 2,5-dimethoxyphenyl group.

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe): Another hallucinogen with a similar structure.

    2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe): A related compound with similar chemical properties.

Uniqueness

N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H12N4O5

Molecular Weight

292.25 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12N4O5/c1-20-7-3-4-10(21-2)8(5-7)14-12(17)11-9(16(18)19)6-13-15-11/h3-6H,1-2H3,(H,13,15)(H,14,17)

InChI Key

ASMJGRFQONNYOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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